3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling Reaction: The final step involves coupling the indazole derivative with a trifluoromethylated propanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.
Industry:
Agriculture: The compound can be used in the development of agrochemicals due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the indazole moiety interacts with the active site of the target enzyme, inhibiting its activity. This dual interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide
- 3,3,3-trifluoro-N-(2-iodophenyl)-2-(trifluoromethyl)propanamide
Comparison:
- Uniqueness: The presence of the indazole moiety in 3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide distinguishes it from other similar compounds. This moiety contributes to its unique electronic properties and potential biological activity.
- Applications: While similar compounds may also have applications in medicinal chemistry and material science, the specific structure of this compound makes it particularly suitable for enzyme inhibition and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,3,3-trifluoro-N-(4-indazol-1-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)9-15(23)21-12-5-7-13(8-6-12)22-14-4-2-1-3-11(14)10-20-22/h1-8,10H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGLGBTMPFKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.